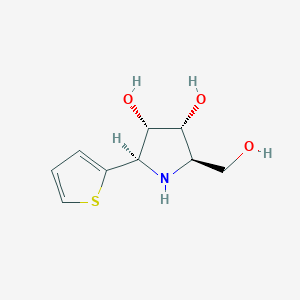
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of pyrrolidine and has a unique structure that makes it a promising candidate for drug development, particularly in the treatment of cancer and other diseases.
Mechanism Of Action
The mechanism of action of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells through various pathways, including the induction of apoptosis and the inhibition of angiogenesis.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol are complex and varied. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, among others. Additionally, it has been found to modulate various signaling pathways and gene expression, suggesting that it may have broad therapeutic potential.
Advantages And Limitations For Lab Experiments
The advantages of using (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol in lab experiments include its high potency and specificity for cancer cells, as well as its relatively low toxicity compared to other chemotherapeutic agents. However, its limitations include its limited solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for research on (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol. One area of interest is in the development of new drug formulations and delivery methods to improve its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol involves several steps. One of the most common methods is the reaction of 2-thiophen-2-ylacetic acid with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further purification steps to obtain the final compound.
Scientific Research Applications
The potential applications of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol are diverse and extensive. One of the primary areas of research is in the development of new drugs for the treatment of cancer. This molecule has been shown to exhibit potent anti-cancer activity in preclinical studies, making it a promising candidate for further investigation.
properties
CAS RN |
180895-71-0 |
|---|---|
Product Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol |
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H13NO3S/c11-4-5-8(12)9(13)7(10-5)6-2-1-3-14-6/h1-3,5,7-13H,4H2/t5-,7+,8-,9+/m1/s1 |
InChI Key |
VKZYFNKRQWKPFI-JYFAAPFMSA-N |
Isomeric SMILES |
C1=CSC(=C1)[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
SMILES |
C1=CSC(=C1)C2C(C(C(N2)CO)O)O |
Canonical SMILES |
C1=CSC(=C1)C2C(C(C(N2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






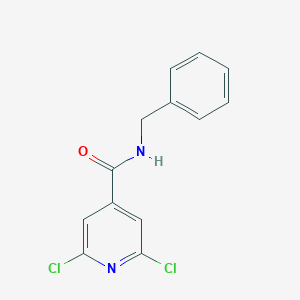

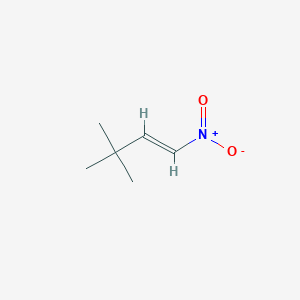
![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
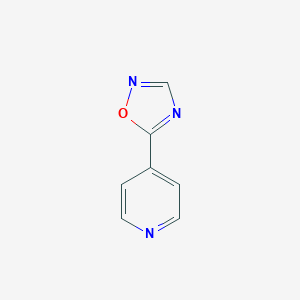
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)
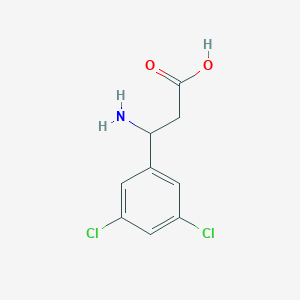
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)

